molecular formula C11H10Br3NO4 B14501874 4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate CAS No. 62918-56-3

4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate

Cat. No.: B14501874
CAS No.: 62918-56-3
M. Wt: 459.91 g/mol
InChI Key: BZDKPBYUSSCYRI-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by its complex structure, which includes multiple bromine atoms, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the esterification of 4-nitrophenol with 2,3-dibromo-2-(bromomethyl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Products include substituted derivatives where bromine atoms are replaced by other functional groups.

    Reduction: The major product is 4-aminophenyl 2,3-dibromo-2-(bromomethyl)butanoate.

    Hydrolysis: The products are 4-nitrophenol and 2,3-dibromo-2-(bromomethyl)butanoic acid.

Scientific Research Applications

4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive bromine atoms.

    Medicine: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the nitro group can participate in redox reactions. The ester functional group can undergo hydrolysis, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar in structure but lacks the ester and additional bromine atoms.

    4-Bromomethyl-3-nitrobenzoic acid: Contains a nitro group and bromomethyl group but differs in the overall structure and functional groups.

Uniqueness

4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to its combination of multiple bromine atoms, a nitrophenyl group, and an ester functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

62918-56-3

Molecular Formula

C11H10Br3NO4

Molecular Weight

459.91 g/mol

IUPAC Name

(4-nitrophenyl) 2,3-dibromo-2-(bromomethyl)butanoate

InChI

InChI=1S/C11H10Br3NO4/c1-7(13)11(14,6-12)10(16)19-9-4-2-8(3-5-9)15(17)18/h2-5,7H,6H2,1H3

InChI Key

BZDKPBYUSSCYRI-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br)Br

Origin of Product

United States

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